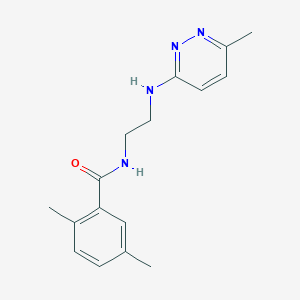

4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

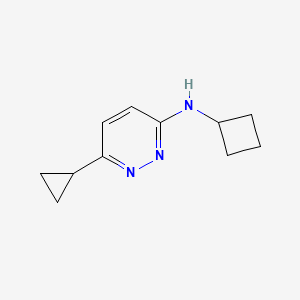

“4-(Benzo[d]thiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound has been explored for its antimicrobial properties. For instance, a class of compounds incorporating benzothiazole moiety, akin to 4-(Benzo[d]thiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one, demonstrates significant antimicrobial activity. Such compounds were synthesized to explore the structure-activity relationship, revealing that electron-withdrawing groups enhance antimicrobial efficacy (Amir, Javed, & Hassan, 2012).

Anticancer Evaluation

Research has also extended into the anticancer domain, where derivatives of benzothiazole, similar to the compound , have been synthesized and evaluated for their potential against cancer cell lines. A study presented a novel series of compounds for in vitro anticancer activity screening, indicating promising results for future therapeutic applications (Prabhu et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, the compound's derivatives have been utilized to study hydrogen-bonding supramolecular architectures. Such research aids in understanding crystal engineering and host-guest chemistry, showcasing the compound's versatility beyond biological applications (Wang et al., 2011).

Corrosion Inhibition

The compound's derivatives have found applications in the field of corrosion science as well. Benzothiazole derivatives have demonstrated efficacy as corrosion inhibitors for carbon steel in acidic environments. This study highlights the compound's potential in industrial applications, such as extending the life of metal structures and components (Hu et al., 2016).

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, including “4-(Benzo[d]thiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one”.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Benzothiazole derivatives have been reported to have various biological effects, which suggests that they may interact with their targets in several ways .

Biochemical Pathways

Benzothiazole derivatives have been associated with a variety of biological activities , indicating that they may influence multiple biochemical pathways.

Result of Action

Benzothiazole derivatives have been associated with various biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Thiazole-based compounds are known to modulate the activity of many enzymes involved in metabolism .

Cellular Effects

Some thiazole-based compounds have been found to inhibit the proliferation of certain cancer cells and decrease the activity of certain cytokines . They can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole-based compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of thiazole-based compounds can change over time, and information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable .

Dosage Effects in Animal Models

It is known that the effects of thiazole-based compounds can vary with different dosages .

Metabolic Pathways

Thiazole-based compounds are known to interact with various enzymes and cofactors involved in metabolic pathways .

Transport and Distribution

It is known that thiazole-based compounds can interact with various transporters or binding proteins .

Subcellular Localization

It is known that thiazole-based compounds can be directed to specific compartments or organelles .

Properties

IUPAC Name |

4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-14(2)13(19)15-7-8-17(14)12(18)11-16-9-5-3-4-6-10(9)20-11/h3-6H,7-8H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWGQBISFWBVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2609453.png)

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2609455.png)

![[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile](/img/structure/B2609460.png)

![2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide](/img/structure/B2609461.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2609466.png)

![1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide](/img/structure/B2609469.png)